molecular formula C20H28O2 B1245644 Dictyterpenoid B

Dictyterpenoid B

Cat. No.: B1245644
M. Wt: 300.4 g/mol
InChI Key: HLYBNTWYUNHCTJ-BPBWWBTBSA-N
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Description

Dictyterpenoid B is a novel diterpenoid compound isolated from the brown alga Dilophus okamurae. It was first identified in 2009 alongside its structural analog, Dictyterpenoid A, both of which possess a previously undocumented carbon skeleton . The structural elucidation of these compounds was achieved through spectroscopic analysis (NMR, MS) and chemical derivatization, confirming their unique bicyclic framework with a fused terpene backbone .

This compound exhibits significant biological activity, particularly as a feeding deterrent against the young abalone Haliotis discus hannai at concentrations as low as 0.1 μg/cm² . This bioactivity suggests its ecological role in chemical defense mechanisms for marine algae.

Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(1S,2S,5R,6S,7R,10R)-2-(hydroxymethyl)-10-methyl-5-[(2Z)-6-methylhepta-2,5-dien-2-yl]tricyclo[5.2.1.02,6]dec-3-en-8-one

InChI

InChI=1S/C20H28O2/c1-12(2)6-5-7-13(3)15-8-9-20(11-21)16-10-17(22)18(14(16)4)19(15)20/h6-9,14-16,18-19,21H,5,10-11H2,1-4H3/b13-7-/t14-,15+,16+,18+,19+,20+/m1/s1

InChI Key

HLYBNTWYUNHCTJ-BPBWWBTBSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC(=O)[C@H]1[C@H]3[C@@]2(C=C[C@H]3/C(=C\CC=C(C)C)/C)CO

Canonical SMILES

CC1C2CC(=O)C1C3C2(C=CC3C(=CCC=C(C)C)C)CO

Synonyms

dictyterpenoid B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Compounds

Compound Source Core Structure Key Functional Groups
This compound Dilophus okamurae Bicyclic fused terpene skeleton Epoxide, hydroxyl groups
Dictyterpenoid A Dilophus okamurae Similar bicyclic framework Ketone, methyl branches
Dolabellanes Dictyota spp. Tricyclic dolabellane framework Exocyclic double bonds
Xenicanes Dilophus ligulatus Macrocyclic lactone ring Ester linkages, hydroxyls
Secopatacetals A-E Dilophus spp. Seco-patriane derivatives Acetal bridges, ether groups

Key Observations :

  • This compound shares a bicyclic terpene backbone with Dictyterpenoid A but differs in functionalization (epoxide vs. ketone) .
  • Unlike macrocyclic xenicanes (e.g., dilopholide) or tricyclic dolabellanes, this compound lacks complex ring systems, highlighting its structural novelty .

Key Observations :

  • This compound’s feeding-deterrent activity is distinct from the cytotoxic or antiviral effects of dilopholide and dolabellanes, suggesting divergent ecological or pharmacological roles .
  • Its potency (0.1 μg/cm²) exceeds many synthetic deterrents but is less potent than cytotoxic diterpenoids like dilopholide .

Methodological Comparison

Table 3: Analytical Techniques for Structural Elucidation

Compound Primary Methods Challenges Addressed
This compound NMR (¹H, ¹³C), MS, chemical derivatization Novel skeleton confirmation
Xenicanes X-ray crystallography, HPLC-MS Macrocyclic ring stability
Dolabellanes 2D NMR (COSY, NOESY), IR spectroscopy Stereochemical complexity

Key Observations :

  • This compound’s characterization relied heavily on NMR due to its novel skeleton, whereas xenicanes required X-ray crystallography to resolve macrocyclic conformations .
  • Advanced techniques like NOESY were critical for dolabellanes to assign stereochemistry, a step less emphasized for this compound .

Q & A

Q. How can researchers ethically source biological materials for studying this compound’s ecological roles?

  • Methodological Answer: Obtain permits for bioprospecting in compliance with the Nagoya Protocol. Collaborate with local institutions for equitable benefit-sharing. Use non-destructive sampling methods (e.g., bark microcores) and voucher specimens deposited in herbaria. Disclose funding sources and conflicts of interest in publications .

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